molecular formula C9H8N2O3 B2870794 7-OXO-5,6,7,8-TETRAHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXYLIC ACID CAS No. 2294972-81-7

7-OXO-5,6,7,8-TETRAHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXYLIC ACID

Cat. No.: B2870794
CAS No.: 2294972-81-7
M. Wt: 192.174
InChI Key: BVFMXRRFOMGJJW-UHFFFAOYSA-N
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Description

7-OXO-5,6,7,8-TETRAHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXYLIC ACID is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its fused-ring system, which consists of two pyridine rings connected through adjacent carbon atoms.

Preparation Methods

The synthesis of 7-OXO-5,6,7,8-TETRAHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXYLIC ACID can be achieved through various synthetic routes. One common method involves the use of multicomponent reactions (MCRs), which efficiently generate complex molecular architectures. For instance, the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile in the presence of a catalyst can yield the desired naphthyridine derivative . Industrial production methods often involve metal-catalyzed synthesis and ring expansion reactions, which provide high yields and are more eco-friendly .

Chemical Reactions Analysis

7-OXO-5,6,7,8-TETRAHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

7-OXO-5,6,7,8-TETRAHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXYLIC ACID has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-OXO-5,6,7,8-TETRAHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets. For instance, it can inhibit bacterial DNA gyrase, which is essential for DNA replication and transcription . This inhibition leads to the disruption of bacterial cell processes, resulting in antibacterial effects. In cancer cells, it may interfere with cell division and induce apoptosis through various molecular pathways .

Comparison with Similar Compounds

7-OXO-5,6,7,8-TETRAHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXYLIC ACID can be compared with other naphthyridine derivatives such as:

Properties

IUPAC Name

7-oxo-6,8-dihydro-5H-1,8-naphthyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c12-7-2-1-5-3-6(9(13)14)4-10-8(5)11-7/h3-4H,1-2H2,(H,13,14)(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFMXRRFOMGJJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2294972-81-7
Record name 7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylic acid
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